Miyakolide
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H54O12 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate |
InChI |
InChI=1S/C36H54O12/c1-18(2)12-24-15-27-20(4)29(45-24)17-36(43)32-31(39)19(3)10-11-34(32,41)21(5)26(47-36)9-8-25(37)28-13-23(14-30(38)44-7)16-35(42,48-28)22(6)33(40)46-27/h12,14,19-22,24-29,32,37,41-43H,8-11,13,15-17H2,1-7H3/b23-14+ |
InChI Key |
WILYBKPDJRBLGL-OEAKJJBVSA-N |
SMILES |
CC1CCC2(C(C3CCC(C4CC(=CC(=O)OC)CC(O4)(C(C(=O)OC5CC(OC(C5C)CC(C2C1=O)(O3)O)C=C(C)C)C)O)O)C)O |
Isomeric SMILES |
CC1CCC2(C(C3CCC(C4C/C(=C\C(=O)OC)/CC(O4)(C(C(=O)OC5CC(OC(C5C)CC(C2C1=O)(O3)O)C=C(C)C)C)O)O)C)O |
Canonical SMILES |
CC1CCC2(C(C3CCC(C4CC(=CC(=O)OC)CC(O4)(C(C(=O)OC5CC(OC(C5C)CC(C2C1=O)(O3)O)C=C(C)C)C)O)O)C)O |
Synonyms |
miyakolide |
Origin of Product |
United States |
Structural Elucidation and Definitive Stereochemical Assignment of Miyakolide
Initial Methodologies for Relative Stereochemistry Determination
Early investigations into the stereochemistry of miyakolide utilized techniques such as detailed NMR spectroscopic studies, including NOESY experiments, to establish the relative configurations of adjacent chiral centers acs.orgrug.nl. X-ray crystallography of the isolated natural product also played a significant role in providing initial insights into the relative stereochemistry mdpi.comacs.org. These methods allowed for the assignment of the relative orientation of various substituents on the macrolactone and tetrahydropyran (B127337) rings acs.org.
Resolution of Absolute Stereochemistry through De Novo Synthesis
Despite the information gained from spectroscopic methods regarding relative stereochemistry, the definitive assignment of the absolute stereochemistry of this compound required total synthesis rsc.orgcapes.gov.bracs.org. The first total synthesis of this compound was a pivotal achievement that unequivocally established its absolute configuration capes.gov.bracs.org. This de novo synthesis involved the convergent assembly of the carbon skeleton from multiple fragments through key reactions such as esterification, [3+2] dipolar cycloaddition, and aldol (B89426) additions capes.gov.bracs.org. The successful synthesis and comparison of the synthetic product with the natural isolate allowed for the correction of the initially proposed enantiomer and the confirmation of the absolute stereochemistry rsc.orgcapes.gov.br. Synthetic approaches to specific rings, such as the A and D rings, also contributed to understanding the stereochemical requirements for constructing the full molecule rsc.orgresearchgate.net.
Comparative Structural Analysis with Related Marine Macrolides
This compound shares structural characteristics with other bioactive marine macrolides, particularly the presence of oxygenated rings like tetrahydropyrans and a macrocyclic lactone ring rsc.orgnih.gov. For instance, the C1-C3 β-hemiketal ester/acid functionality found in this compound is also present in natural products such as aplasmomycin, aplysiatoxin, callipeltoside A, and lonomycin (B1226386) A acs.org. The C5 exocyclic unsaturated ester is another structural element that is also observed in the bryostatin (B1237437) class of natural products acs.org. These shared structural motifs highlight potential common biosynthetic pathways or functional similarities among these diverse marine compounds mdpi.com. Comparative analysis often involves examining the size of the macrolactone ring and the nature and arrangement of appended cyclic or acyclic substituents nih.govresearchgate.net.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Molecular Formula | C₃₆H₅₄O₁₂ nih.gov |
| Molecular Weight | 678.8 g/mol nih.gov or 678.36152715 Da nih.gov |
| Ring System | 16-membered macrolactone, multiple THP rings rsc.org |
| Key Functionalities | β-hemiketal ester/acid, exocyclic unsaturated ester acs.org |
| Source Organism | Polyfibrospongia sp. (sponge) mdpi.com |
Table 2: Synthetic Approaches to this compound Fragments
| Research Group | Year | Fragment(s) Synthesized | Key Methodology |
| Masamune | 1997 | Rings A and D (of ent-miyakolide) rsc.org | Enantioselective anti-aldol tactic rsc.org |
| Evans | 1999 | Full structure (ent-miyakolide) rsc.orgcapes.gov.bracs.org | Convergent assembly via esterification, [3+2] cycloaddition, aldol addition capes.gov.bracs.org |
| Trost | 2008 | THPs A and B rsc.org | Pd-catalyzed alkyne-alkyne coupling, Ru-catalyzed alkene-alkyne coupling, Pd-catalyzed allylic alkylation researchgate.net |
Biosynthetic Hypotheses and Mechanistic Investigations of Miyakolide
Proposed Polyketide Biosynthesis Pathway Considerations
While Miyakolide is structurally classified as a polyketide, detailed proposals for its complete biosynthetic pathway, including the specific starter and extender units, are not available in published research. The general model for polyketide synthesis involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and propionyl-CoA, by a large multi-enzyme complex known as a polyketide synthase (PKS). The structure of this compound, with its numerous stereocenters and functional groups, suggests a complex and highly programmed series of enzymatic reactions. However, without experimental evidence from genetic or isotopic labeling studies, any depiction of a specific pathway for this compound would be purely speculative.
Enzymatic Systems Implicated in this compound Assembly
The enzymatic systems responsible for the assembly of this compound have not been identified. It is hypothesized that a modular Type I PKS is responsible for constructing the carbon backbone of this compound. These modular PKSs are organized into a series of modules, with each module catalyzing one cycle of chain elongation and modification. The specific number of modules, the domain organization within each module, and the identity of tailoring enzymes that modify the polyketide chain post-synthesis (e.g., for oxidation or cyclization) remain unknown for this compound. The producing organism, a marine sponge, likely harbors symbiotic microorganisms that are the true producers of this compound, and the biosynthetic gene cluster encoding the PKS and other necessary enzymes would reside within the genome of this symbiont. nih.govnih.gov However, to date, no such gene cluster has been identified and characterized for this compound.
Total Synthesis and Advanced Synthetic Methodologies of Miyakolide
Early Strategies Towards Key Fragments of Miyakolide
Initial synthetic endeavors in the field concentrated on the stereoselective construction of the characteristic tetrahydropyran (B127337) (THP) rings and other key structural motifs of this compound. These early studies laid the groundwork for the eventual total synthesis of the molecule.
In 1997, the Masamune group reported a synthetic approach to the A and D rings of ent-miyakolide, leveraging their expertise in enantioselective aldol (B89426) reactions. rsc.org Their strategy for the synthesis of ring A commenced with a stereoselective aldol reaction to establish the desired stereochemistry. rsc.org Subsequent transformations, including oxidation, hydrolysis, and in situ cyclization, led to the formation of a hemiacetal, which was a key intermediate. rsc.org Further stereoselective reduction and a tandem oxidation/Wittig olefination sequence completed the synthesis of the targeted THP A fragment. rsc.org
For the precursor to ring D, a similar anti-aldol reaction was employed to set the stereochemistry. rsc.org The resulting aldol product underwent a series of reactions, including protection, deprotection, and an Appel reaction, followed by a Sharpless asymmetric dihydroxylation to furnish a key chlorohydrin intermediate. rsc.org This was then converted to the final targeted epoxide, a precursor for ring D. rsc.org
In 2008, the Trost group developed a distinct strategy for the synthesis of the tetrahydropyran rings A and B of this compound. rsc.org Their approach was centered around powerful transition-metal-catalyzed reactions, namely a Pd-catalyzed alkyne-alkyne coupling and a Ru-catalyzed alkene-alkyne coupling. rsc.org
The synthesis of the THP B ring precursor began with the opening of a bisepoxide, followed by the addition of lithiated methyl propiolate to yield a diyne. rsc.org A subsequent Pd-catalyzed alkyne-alkyne coupling reaction was a key step in assembling the carbon skeleton. rsc.org For the synthesis of the THP A ring, a Ru-catalyzed alkene-alkyne coupling was employed to construct a key intermediate. rsc.org This was followed by a sequence including a Pd-catalyzed allylic alkylation to establish the desired cis stereochemistry, chemoselective epoxidation, and a final cross-metathesis reaction using Grubbs II catalyst to afford the THP A fragment. rsc.org
Convergent Total Syntheses of this compound
The culmination of efforts in the synthesis of this compound was the successful total synthesis, which not only achieved the construction of the complex macrolide but also unequivocally established its absolute stereochemistry.
The first total synthesis of this compound was accomplished by David A. Evans and his research group in 1999. rsc.orgacs.org This landmark achievement served to correct the initially proposed stereochemistry of the natural product. rsc.org Their synthesis was highly convergent, relying on the preparation and strategic coupling of three complex fragments. rsc.orgacs.org
The success of Evans' total synthesis hinged on the highly stereoselective execution of several key bond-forming reactions.
Aldol Additions: The Evans aldol reaction, a cornerstone of stereoselective synthesis, was instrumental in coupling fully elaborated intermediates. acs.orgchem-station.com This reaction, utilizing chiral oxazolidinone auxiliaries, allowed for the precise control of stereochemistry during the formation of carbon-carbon bonds. acs.orgchem-station.com
[3+2] Dipolar Cycloadditions: A [3+2] dipolar cycloaddition was a key reaction for the strategic union of two of the major fragments, demonstrating a powerful method for constructing complex cyclic systems within the this compound framework. rsc.orgacs.org
Esterifications: Esterification was employed as another crucial fragment-coupling reaction. acs.org The ability to form ester linkages in the presence of numerous other functional groups highlighted the careful protecting group strategy and the orthogonality of the chosen reactions.
Evans' Seminal Total Synthesis and Stereochemical Confirmation of this compound
Macrocyclization Protocols Employed
The construction of the macrocyclic core of this compound is a critical step in its total synthesis. Various macrolactonization strategies have been explored to efficiently form the large lactone ring. While specific details on the exact macrolactonization protocol used in the seminal total synthesis by Evans and coworkers are not extensively detailed in initial reports, the broader field of natural product synthesis commonly employs powerful methods such as the Yamaguchi and Shiina macrolactonization protocols for such transformations. wikipedia.orgnih.gov
The Yamaguchi macrolactonization, for instance, is a widely used method for the synthesis of macrolides. wikipedia.org It typically involves the reaction of a hydroxy-carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the cyclization. wikipedia.org This method is known for its effectiveness in forming large rings under mild conditions.
Another powerful technique is the Shiina macrolactonization, which often provides excellent yields in the formation of macrocycles. nih.gov This method utilizes an aromatic carboxylic acid anhydride (B1165640), such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent, often in the presence of a nucleophilic catalyst like DMAP. wikipedia.orgnih.gov The choice of macrolactonization strategy is crucial and often requires careful optimization to minimize side reactions and maximize the yield of the desired macrocycle.
In a broader context of complex natural product synthesis, ring-closing metathesis (RCM) has also emerged as a powerful tool for macrocyclization, often employing ruthenium-based catalysts like the Grubbs catalysts. nih.govuwindsor.ca
Innovations and Challenges in this compound Chemical Synthesis
The intricate structure of this compound presents numerous challenges to synthetic chemists, driving innovation in the development of new synthetic methodologies.
Development of Cascade and Domino Reactions
A key innovation in the total synthesis of this compound was the strategic use of a cascade reaction to construct the complex oxydecalin ring system. The synthesis plan by Evans and coworkers was predicated on the idea that this bicyclic system could be formed spontaneously from a macrocyclic precursor. acs.org This was achieved through a facile transannular aldol reaction of a 1,3,7-triketone-containing macrocycle, which was immediately followed by a hemiketalization. acs.org This elegant cascade reaction efficiently and stereoselectively assembles the C11-C19 oxydecalin subunit in a single, biomimetic step. acs.org
Application of Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed, Ruthenium-catalyzed)
While the core strategy of the first total synthesis did not heavily rely on palladium-catalyzed cross-coupling reactions for the main fragment connections, the broader field of natural product synthesis frequently utilizes such methods. nih.govmdpi.comresearchgate.net These reactions, including the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. nih.gov
In the context of this compound, a notable application of transition metal catalysis is seen in the work of Trost and coworkers towards the synthesis of fragments of the molecule. Their approach involved a ruthenium-catalyzed alkene-alkyne coupling and a palladium-catalyzed alkyne-alkyne coupling to form key tetrahydropyran (THP) rings. rsc.org Furthermore, a cross-metathesis reaction utilizing the Grubbs II catalyst, a ruthenium-based complex, was employed to yield a THP A fragment. rsc.orgutc.edu
Stereoselective Control in Oxygenated Ring Construction
Achieving the correct stereochemistry is a paramount challenge in the synthesis of this compound, which contains multiple stereocenters within its oxygenated rings. The various synthetic approaches have relied on well-established stereoselective reactions.
The Evans total synthesis utilized β-ketoimide aldol reactions for fragment coupling, which are known for their high degree of stereocontrol. acs.orgtcichemicals.comchem-station.com The use of chiral auxiliaries, specifically an (oxazolidinyl)carbonyl group at C14, served as a stereochemical control element to direct the enolization and subsequent aldol reaction. acs.org This auxiliary was later removed under mild conditions. acs.org
Similarly, the synthetic efforts by Masamune and coworkers towards fragments of this compound employed enantioselective anti-aldol reactions to set key stereocenters in the construction of the tetrahydropyran rings. rsc.org The strategic use of aldol reactions, including the Evans and Mukaiyama aldol reactions, is a recurring theme in establishing the intricate stereochemical architecture of this compound's oxygenated ring systems. wikipedia.orgrsc.orgrsc.orgnih.govsemanticscholar.org
Efficiency Metrics and Overall Yields in Synthetic Routes
Table 1: Comparison of Synthetic Route Efficiencies for this compound and its Fragments
| Synthetic Target | Research Group | Longest Linear Sequence (Steps) | Overall Yield (%) |
| ent-Miyakolide | Evans et al. acs.org | 29 | 6.8 |
| THP Ring A | Masamune et al. rsc.org | 13 | 19 |
| THP Ring A | Trost et al. rsc.org | 9 | 20 |
Biological Activities and Mechanistic Insights of Miyakolide
In Vitro Biological Activities of Miyakolide
This compound has been investigated for its biological activities, particularly its effects on cancer cell lines.
Anti-proliferative Activity in Murine and Human Cancer Cell Lines
This compound has demonstrated anti-proliferative activity against both murine and human cancer cell lines. Specifically, it has shown activity against P388 mouse leukemia cells and A-549 human lung carcinoma cells. rsc.org
Comparison of Bioactivity Profile with Bryostatins and other Marine Macrolides
Despite its structural resemblance to bryostatins, this compound exhibits weaker in vitro and in vivo antitumor activities compared to anti-cancer bryostatins. rsc.orgacs.org For instance, this compound showed an IC₅₀ of 17.5 µg/mL against P388 mouse leukemia and 17.1 µg/mL against A-549 human lung carcinoma cells, while its activity against HT-29 human colon adenocarcinoma cells was greater than 20 µg/mL. rsc.org This difference in bioactivity might be related to structural variations, such as the orientation of the ethereal oxygen in one of the THP rings, which could affect its ability to bind cations, unlike bryostatin-1 (B1241195) where the ethereal oxygens of the THP rings are oriented towards the inner part of the macrocycle. rsc.orgacs.org
Other marine macrolides, such as lasonolide A, have shown more potent antiproliferative activity against cell lines like A549 and P388. rsc.org For example, lasonolide A exhibited IC₅₀ values of 40 ng/mL (0.057 µM) against A549 cells and 2 ng/mL (0.003 µM) against P388 cells. rsc.org
Cytotoxicity Spectrum against various Cell Models
Research indicates that this compound exhibits cytotoxicity against certain cancer cell lines. Its cytotoxicity has been evaluated in P388 mouse leukemia cells, A-549 human lung carcinoma cells, and HT-29 human colon adenocarcinoma cells. rsc.org
The following table summarizes some of the in vitro antiproliferative activity data for this compound:
| Cell Line | IC₅₀ (µg/mL) |
| P388 mouse leukemia | 17.5 |
| A-549 human lung carcinoma | 17.1 |
| HT-29 human colon adenocarcinoma | >20 |
Note: Data compiled from source rsc.org.
Investigation of this compound's Molecular and Cellular Mechanisms of Action
Studies have begun to explore how this compound exerts its biological effects at the molecular and cellular levels.
Cellular Target Identification and Interaction Studies
Information regarding the specific cellular targets and detailed interaction studies of this compound is limited in the provided search results. However, the structural similarity to bryostatins suggests potential interactions with targets similar to those of bryostatins, although the observed weaker activity implies differences in binding or downstream effects. rsc.orgacs.org Some research on related synthetic compounds has explored mechanisms involving disruption of bacterial membrane integrity or activation of protein kinase C, but these findings are not directly attributed to this compound itself. rsc.orgresearchgate.net
Effects on Cell Cycle Progression and Apoptosis Induction (cellular level)
While direct studies specifically on this compound's effects on cell cycle progression and apoptosis are not extensively detailed in the provided results, research on related or analogous compounds provides some insight into potential mechanisms. For example, an organocobalt analog showed strong induction of apoptosis and arrested the cell cycle at the S phase in MDA-MB-231 human breast cancer cells. researchgate.net This analog also increased cellular oxidative stress levels and induced mitochondrial membrane permeability. researchgate.net Another study on a different compound indicated that its antiproliferative effect was attributed to the induction of cell cycle arrest and apoptosis. mdpi-res.com Marine macrolides, in general, are known for their cytotoxic properties and potential as antitumor leads, with some demonstrating apoptosis-inducing activity and effects on cell cycle progression in various cancer cell lines. nih.govnih.govmdpi.com
Influence on Key Regulatory Pathways
Research into the specific influence of this compound on key regulatory pathways is not extensively detailed in the provided search results. However, the broader context of marine macrolides and natural products suggests potential interactions with cellular processes. Marine macrolides, as a class, exhibit a wide range of bioactivities, including cytotoxic, antibacterial, antifungal, antimitotic, and antiviral effects, with cytotoxicity being a significant property. nih.govresearchgate.net Some marine natural products and their derivatives have been explored as leads targeting cell cycle pathways in cancer chemotherapy. archive.org For instance, dolastatins, which are marine peptides, are potent cytostatic agents that arrest cell division by interacting with tubulin. researchgate.net While a direct, detailed mechanism of this compound's interaction with specific regulatory pathways is not explicitly provided, its cytotoxic activity implies an influence on fundamental cellular processes that govern cell growth and division. The structural differences between this compound and bryostatin-1, particularly concerning the orientation of the ethereal oxygen in one of the THP rings, have been speculated to potentially affect its ability to bind cations and consequently impact its bioactivity, which could relate to interactions with cellular pathways. rsc.org
Pre-clinical In Vivo Bioactivity Evaluation (non-human, non-clinical trial)
Pre-clinical in vivo evaluations of this compound have been conducted in non-human models, specifically focusing on its antitumor activity. Studies in mice models have shown that this compound exhibits weaker in vivo antitumor effects compared to its in vitro activity and the activity of structurally related compounds like bryostatins. rsc.org
The reported in vivo antitumor activities against mouse leukemia P388 and B-16 melanoma models are summarized in the table below:
| Cancer Model | Dose (µg kg⁻¹) | T/C (%) | Citation |
| P388 mouse leukemia | 800 | 127 | rsc.org |
| B-16 melanoma | 400 | 123 | rsc.org |
Note: T/C represents the ratio of the median survival time of the treated group to that of the control group, expressed as a percentage. A T/C value greater than 100% indicates some antitumor activity.
These results suggest that while this compound possesses some in vivo antitumor activity in these non-human models, its efficacy at the tested doses was modest. rsc.org
Structure Activity Relationship Sar Studies of Miyakolide and Its Derivatives
Elucidation of Critical Pharmacophoric Elements within Miyakolide
This compound is a 16-membered macrolide featuring three tetrahydropyran (B127337) (THP) rings (A, B, and D) and a cyclohexanone (B45756) ring (C) rsc.org. The tetrasubstituted THP ring A is linked to THP D via a methylene (B1212753) bridge at C2 rsc.org. This ring A possesses a methyl group at C3, an oxygen atom of the macrocyclic ester structure at C4, and a 2-methylprop-1-en-1-yl group at C6 rsc.org.
Despite structural similarities to bryostatins, which are known anti-cancer agents, this compound has shown weaker in vitro and in vivo antitumor activities rsc.org. Researchers speculate that differences in bioactivity may be related to the structure of the tetrasubstituted THP ring A in this compound rsc.org. Specifically, the ethereal oxygen of this THP ring is not oriented towards the interior of the macrocycle, unlike the THP rings in bryostatin-1 (B1241195) rsc.org. This structural difference might influence this compound's ability to bind cations, consequently affecting its bioactivity rsc.org.
Pharmacophoric elements are the essential features of a molecule that are necessary for its biological activity. While detailed studies specifically identifying all critical pharmacophoric elements of this compound are not extensively detailed in the provided search results, the unique arrangement and substitution pattern of the tetrasubstituted THP ring A are highlighted as potentially significant for its biological profile rsc.org. The macrocyclic lactone core is also a common feature in many biologically active marine natural products researchgate.netnih.gov.
Rational Design and Chemical Synthesis of this compound Analogues
Rational design of this compound analogues involves creating modified structures based on the understanding of its SAR to potentially enhance desired biological activities or improve properties like stability or synthesis yield. Chemical synthesis is then employed to produce these designed analogues.
The total synthesis of (+)-Miyakolide has been achieved, which is a crucial step for creating analogues acs.orgcapes.gov.br. The synthesis typically involves assembling the carbon skeleton from fragments using reactions such as esterification, [3+2] dipolar cycloaddition, and aldol (B89426) addition acs.org. The utility of β-ketoimide aldol reactions in fragment coupling has been demonstrated in the synthesis of fully elaborated intermediates acs.org. The coupled material is then transformed into a macrocycle that undergoes further reactions to form the complex ring systems of the natural product acs.org.
Synthetic efforts towards this compound and related marine natural products with tetrasubstituted tetrahydropyran rings have been ongoing, highlighting the interest in this structural class rsc.orgresearchgate.net. Approaches to synthesizing key fragments, such as the tetrasubstituted THP ring A and ring D, have been developed rsc.org. For example, one synthetic approach to ring A involved a stereoselective aldol reaction rsc.org. Another approach to the A and D rings utilized a Pd-catalyzed alkyne-alkyne coupling/cyclization and an Ru-catalyzed alkene-alkyne coupling stanford.edu.
The ability to synthesize this compound and its fragments provides the foundation for creating analogues with specific structural modifications to probe their impact on biological activity.
Modulation of Macrolactone Ring Conformation and its Biological Consequences
This compound is a 16-membered macrolide rsc.org. The macrolactone ring, a large cyclic ester, is a central structural feature of macrolides and is known to be crucial for their biological activities researchgate.netnih.gov. The conformation, or three-dimensional shape, of the macrolactone ring can significantly influence how the molecule interacts with biological targets.
Macrocyclic compounds, including macrolides, derive their pharmacological activity partly from their rotationally restricted three-dimensional orientation, which leads to unique conformational preorganization nih.gov. This preorganization can result in high-affinity binding interactions with proteins nih.gov.
While specific details on the modulation of this compound's macrolactone ring conformation and its direct biological consequences are not explicitly provided in the search results, the importance of macrolactone ring conformation for the activity of macrocyclic natural products in general is well-established nih.govacs.org. Synthetic strategies for macrolide synthesis often involve crucial ring-closing steps, such as macrolactonization, which contribute to forming the macrocyclic structure nih.govacs.org. The ability to synthesize macrolides allows for the creation of analogues with modifications that could potentially alter the macrolactone ring conformation and, consequently, their biological activity.
Future Directions in Miyakolide Academic Research
Exploration of Undiscovered Biosynthetic Genes and Enzymes
The biosynthesis of complex polyketides like Miyakolide is typically carried out by large multienzyme complexes called polyketide synthases (PKSs) caister.comnih.gov. Understanding the complete set of genes and enzymes involved in the biosynthesis of this compound is a crucial area for future research. While the core macrolactone ring is assembled by PKSs, post-PKS modifications such as glycosylation, oxidation, and other tailoring reactions contribute significantly to the final structure and biological activity of macrolides researchgate.net.
Future research will likely focus on identifying and characterizing the specific PKS modules responsible for the assembly of the this compound backbone, as well as the tailoring enzymes that introduce the various functional groups and stereocenters observed in the molecule. This could involve genomic and transcriptomic analysis of the producing organism (or its associated microbial symbionts, as sponges are known to harbor bacteria that can produce such compounds) caister.com. Techniques such as gene sequencing, bioinformatics analysis to identify putative biosynthetic gene clusters, and gene inactivation or overexpression studies could help elucidate the roles of specific genes and enzymes in the pathway researchgate.net. Detailed biochemical characterization of the identified enzymes, including substrate specificity and reaction mechanisms, will be essential for a comprehensive understanding of this compound biosynthesis.
Development of Chemoenzymatic Synthetic Strategies for this compound and Analogues
Total synthesis of complex natural products like this compound can be challenging due to their structural complexity and the need for precise control over stereochemistry rsc.org. Chemoenzymatic synthesis, which combines the power of chemical transformations with the specificity and efficiency of enzymatic reactions, offers a promising avenue for the synthesis of this compound and the generation of structural analogues sci-hub.sensf.govnih.gov.
Future research in this area will likely focus on identifying key enzymatic steps within the proposed or elucidated biosynthetic pathway that can be leveraged for synthetic purposes. Enzymes such as polyketide synthases, tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases), and cyclases could be employed to construct specific fragments of this compound or introduce specific functional groups with high stereoselectivity researchgate.netsci-hub.sensf.gov. The development of robust in vitro enzymatic reactions and their integration with traditional chemical synthesis steps will be critical. This approach could enable the modular synthesis of this compound and facilitate the creation of a library of analogues with modifications at specific positions, which is often difficult to achieve through purely chemical methods researchgate.netnsf.gov. Research will also involve optimizing reaction conditions, exploring enzyme engineering to alter substrate specificity or improve efficiency, and developing new enzymatic transformations relevant to the structural features of this compound.
Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding
Advanced analytical techniques are indispensable for gaining a deeper understanding of the structure, interactions, and mechanism of action of this compound. Future research will increasingly utilize sophisticated methods to probe the molecular details of this compound's behavior.
Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will continue to be essential for structural confirmation and the characterization of synthetic intermediates and analogues. Advanced NMR techniques, such as 2D and 3D NMR experiments, can provide detailed information about the conformation and dynamics of this compound in solution. Cryo-electron microscopy (Cryo-EM) or X-ray crystallography could be applied to study the interaction of this compound with its biological targets, providing insights into the binding mode and mechanism of action. universiteitleiden.nl Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of this compound-target interactions. universiteitleiden.nl Furthermore, techniques like atomic force microscopy (AFM) or super-resolution microscopy could be employed to visualize the effects of this compound on cellular structures or processes at a nanoscale level. The application of computational methods, such as molecular dynamics simulations and docking studies, in conjunction with experimental data, will be crucial for developing predictive models of this compound's behavior and interactions.
Conceptual Frameworks for Lead Optimization in Chemical Biology Programs
This compound's complex structure and potential biological activities make it a compelling subject for chemical biology programs. Future research will involve developing conceptual frameworks for optimizing this compound or its analogues as potential lead compounds. Lead optimization is an iterative process that aims to improve the potency, selectivity, and pharmacokinetic properties of a promising compound universiteitleiden.nloreilly.com.
For this compound, this would involve identifying specific structural features responsible for its observed activities (structure-activity relationship, SAR) nih.gov. This can be achieved through the synthesis and testing of a series of this compound analogues with targeted modifications nsf.gov. Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and in silico screening, can aid in the design of new analogues with improved properties. nih.gov Fragment-based drug discovery (FBDD) or structure-based drug design (SBDD) approaches could also be explored if a specific biological target for this compound is identified and its structure is known. universiteitleiden.nl The conceptual framework for lead optimization would integrate synthetic efforts, biological testing, and computational analysis to guide the rational design and synthesis of improved this compound derivatives. This would involve establishing clear criteria for evaluating the success of optimization efforts, such as improved potency, reduced off-target effects, and enhanced stability or bioavailability (though pharmacokinetic properties are outside the scope of detailed discussion as per instructions). universiteitleiden.nloreilly.com The goal is to translate the understanding of this compound's structure and mechanism into the design of compounds with enhanced therapeutic potential.
Q & A
Basic Research: What are the established synthetic routes for Miyakolide, and how do they ensure stereochemical fidelity?
This compound synthesis typically involves transition metal-catalyzed reactions, such as Pd-mediated isopropylation and Ru-catalyzed alkene couplings, as demonstrated in the conversion of this compound 252 to intermediates 253 and 254 . Key steps include:
- Catalyst selection : Pd catalysts favor regioselective isopropylation, while Ru catalysts enable alkene-alkene coupling.
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to maintain stereochemistry.
- Validation : Confirm structural integrity via NMR (e.g., , ) and X-ray crystallography.
Methodological Tip : Replicate procedures from peer-reviewed syntheses and cross-validate spectral data with literature benchmarks .
Basic Research: Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- NMR Spectroscopy : Assign / signals to confirm regiochemistry (e.g., distinguishing C, B, A, and D moieties in this compound 252) .
- Mass Spectrometry (HRMS) : Validate molecular formulas of intermediates (e.g., 253/254).
- HPLC-PDA/MS : Monitor reaction progress and purity (>95% by area normalization).
Methodological Tip : Use deuterated solvents for NMR and internal standards for retention time calibration .
Advanced Research: How do mechanistic studies resolve contradictions in this compound’s catalytic efficiency across Pd vs. Ru systems?
Conflicting reports on catalytic efficiency often stem from:
- Reaction conditions : Pd systems may require higher temperatures, altering turnover frequency.
- Substrate scope : Ru catalysts tolerate steric hindrance better in alkene couplings.
Resolution Strategy :
Conduct kinetic studies (e.g., Eyring plots) to compare activation energies.
Use DFT calculations to model transition states and identify rate-limiting steps.
Benchmark against published turnover numbers (TONs) under standardized conditions .
Advanced Research: What methodologies address discrepancies in this compound’s reported bioactivity across cell-based assays?
Bioactivity variations arise from:
- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) with controlled passage numbers.
- Assay interference : Confirm compound stability in media (e.g., LC-MS monitoring).
- Dosage consistency : Use molarity-based dosing rather than mass/volume.
Methodological Tip : Include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC calculations) .
Basic Research: How are this compound’s stability and solubility optimized for in vitro studies?
- Solubility : Use co-solvents (e.g., DMSO ≤0.1% v/v) or liposomal encapsulation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
- Storage : Store lyophilized samples at -80°C under argon.
Methodological Tip : Pre-filter solutions (0.22 µm) to avoid particulate interference .
Advanced Research: What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity systematically.
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring.
- Statistical validation : Use ANOVA to identify significant variables (p < 0.05).
Reference : Compare with multi-laboratory reproducibility studies .
Advanced Research: How can computational models improve this compound’s synthetic scalability?
- Retrosynthetic Analysis : Employ tools like ChemAxon or Synthia to prioritize high-yield pathways.
- Process Intensification : Simulate continuous-flow setups for Pd-catalyzed steps.
- Green Chemistry Metrics : Calculate E-factors and atom economy for route optimization.
Methodological Tip : Validate models with pilot-scale experiments (1–10 g batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
